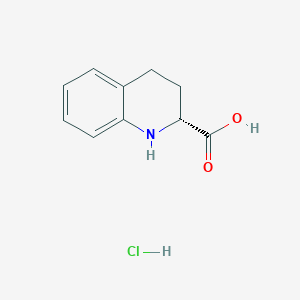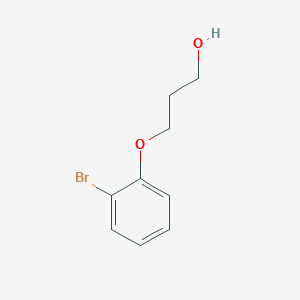
3-(2-Bromophenoxy)propan-1-ol
Übersicht
Beschreibung
“3-(2-Bromophenoxy)propan-1-ol” is a chemical compound with the molecular formula C9H11BrO2 . It is used in scientific research and has a molecular weight of 231.09 .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromophenoxy)propan-1-ol” consists of a bromophenoxy group attached to the third carbon of a propan-1-ol molecule . The exact structure can be represented by the InChI code provided .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- Antimicrobial and Antioxidant Activities: A homologous series including derivatives of 3-(2-Bromophenoxy)propan-1-ol showed antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, and antioxidant activity, although these activities were lower compared to certain beta blockers (Čižmáriková et al., 2020).
- Synthesis of Metal-Free and Metallophthalocyanines: Novel metal-free and metallophthalocyanines containing 3-(2-Bromophenoxy)propan-1-ol derivatives were synthesized, which are potentially useful in fields like photocatalysis and materials science (Acar et al., 2012).
- Development of Antiseptics: Aminomethoxy derivatives of 3-(2-Bromophenoxy)propan-1-ol exhibited enhanced antimicrobial properties, making them more efficient than some existing medical antiseptics (Jafarov et al., 2019).
Material Science and Chemistry
- Inhibitive Performance on Carbon Steel Corrosion: Tertiary amines synthesized from 3-(2-Bromophenoxy)propan-1-ol derivatives demonstrated potential as anodic inhibitors for carbon steel corrosion, offering protection by bonding a protective layer on the metal surface (Gao et al., 2007).
- Fluorescent Markers in Biodiesel Quality Control: Amphyphylic triazoanilines synthesized from compounds like 3-(2-Bromophenoxy)propan-1-ol have been used in developing fluorescent biomarkers for biodiesel quality control, demonstrating low acute toxicity to various biological models (Pelizaro et al., 2019).
Novel Compounds and Catalysis
- Synthesis of Novel Hsp90 Inhibitors: Analogues of 3-(2-Bromophenoxy)propan-1-ol were used in synthesizing novel Hsp90 inhibitors, exhibiting improved activity at both target-based and cell-based levels (Jia et al., 2014).
- Synthesis of (3′R)-2′,3′-Dideoxy-3′-Hydroxymethyl Nucleosides: Photocatalysed addition of alcohols to 5-substituted 2,5-dihydrofuran-2-ones using derivatives of 3-(2-Bromophenoxy)propan-1-ol enabled the synthesis of these nucleosides, important in medicinal chemistry (Mann & Weymouth-Wilson, 1994).
Eigenschaften
IUPAC Name |
3-(2-bromophenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPDWUFXIQUZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




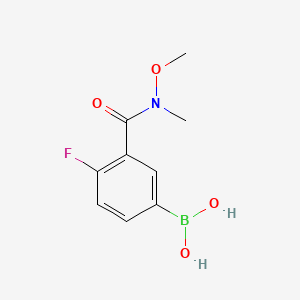
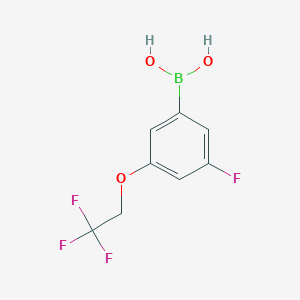
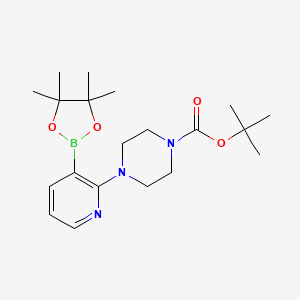
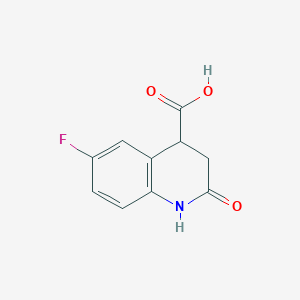
methanone hydrochloride](/img/structure/B1437259.png)
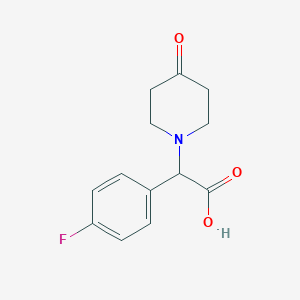
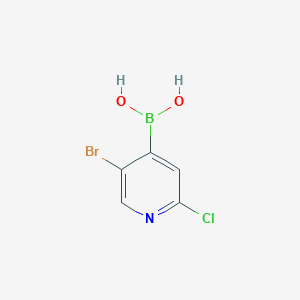
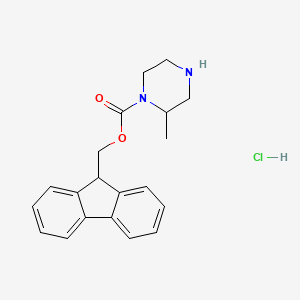
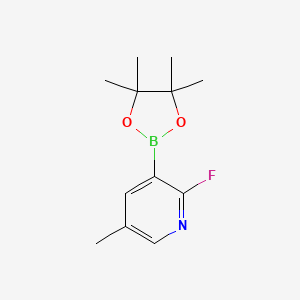
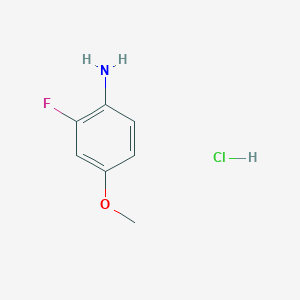
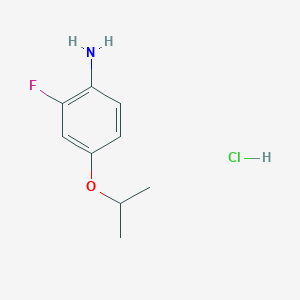
![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)
